molecular formula Mg2B2O3-H2O B1175075 C.I.Reactive Blue 10 CAS No. 12225-38-6

C.I.Reactive Blue 10

Cat. No.: B1175075
CAS No.: 12225-38-6
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Description

C.I. Pigment Blue 10 (C.I. 44040:2) is a triarylmethane-class pigment with the molecular formula C₂₉H₃₂N₃⁺ and a molecular weight of 422.58 . It exhibits a vivid reddish-blue hue and is soluble in hot water and ethanol, turning bright green-blue in diluted sulfuric acid. Its synthesis involves condensation of bis(4-(dimethylamino)phenyl)methanol with N-ethylnaphthalen-1-amine, followed by oxidation and modification with phosphomolybdic or phosphotungstic acids .

Properties

CAS No.

12225-38-6

Molecular Formula

Mg2B2O3-H2O

Synonyms

C.I.Reactive Blue 10

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C.I. Basic Blue 11
  • Structural Similarity : Shares the same triarylmethane backbone as C.I. Pigment Blue 10 but differs in substituent groups.
  • Functional Contrast :
    • Solubility : Basic Blue 11 is water-soluble, unlike Pigment Blue 10, which is designed for insolubility in aqueous media.
    • Applications : Used in textiles and biological staining, whereas Pigment Blue 10 is reserved for coatings and plastics .
C.I. Solvent Blue 6
  • Structural Relationship : Both are triarylmethane derivatives.
  • Key Differences :
    • Solubility : Solvent Blue 6 dissolves in organic solvents (e.g., toluene), while Pigment Blue 10 is tailored for dispersion in polymer matrices.
    • Stability : Pigment Blue 10 outperforms Solvent Blue 6 in heat resistance (>200°C vs. ~150°C) .
C.I. Pigment Blue 11
  • Shared Chemistry : Identical molecular structure to Pigment Blue 10 but differs in counterion (e.g., sulfate vs. phosphomolybdate).
  • Performance : Pigment Blue 11 has marginally lower lightfastness (Grade 6 vs. Grade 7 on the Blue Wool Scale) .

Comparison with Functionally Similar Compounds

C.I. Reactive Blue 21
  • Class Difference: Reactive Blue 21 is an anthraquinone-based reactive dye, whereas Pigment Blue 10 is a triarylmethane pigment.
  • Applications: Reactive Blue 21: Used in biomedical fields (e.g., DNA detection, photodynamic cancer therapy) due to its ability to bind covalently to biomolecules .
  • Cell Interaction : Reactive Blue 21 is absorbed selectively by live cells for viability assays, while Pigment Blue 10 lacks cellular uptake mechanisms .

Data Tables

Table 1: Structural and Functional Comparison of Triarylmethane Blues
Property C.I. Pigment Blue 10 C.I. Basic Blue 11 C.I. Solvent Blue 6
Molecular Formula C₂₉H₃₂N₃⁺ C₂₃H₂₆N₃⁺ C₂₄H₂₈N₃⁺
Solubility Insoluble in water Water-soluble Organic solvents
Lightfastness (BWS) 7 5 6
Primary Use Industrial coatings Textiles Printing inks

Source:

Table 2: Reactive vs. Pigment Blues
Property C.I. Reactive Blue 21 C.I. Pigment Blue 10
Chemical Class Anthraquinone reactive dye Triarylmethane pigment
Molecular Weight ~700 (estimated) 422.58
Binding Mechanism Covalent (reactive groups) Physical dispersion
Biomedical Use Yes (photodynamic therapy) No
Thermal Stability Moderate (~100°C) High (>200°C)

Sources:

Research Findings and Gaps

  • Pigment Blue 10 is preferred for high-durability applications, but its synthesis involves hazardous nitrosation steps, raising environmental concerns .
  • Reactive Blue 21 ’s photodynamic properties are promising for oncology, but its high cost ($211/g) limits scalability .
  • Critical Gap: No evidence exists in the provided materials for direct analogs of Reactive Blue 10, suggesting a need to verify the compound’s nomenclature or explore additional sources.

Q & A

Basic: What are the validated analytical methods for quantifying C.I. Reactive Blue 10 in aqueous solutions, and how can researchers ensure reproducibility?

Methodological Answer:
Quantification typically employs UV-Vis spectroscopy (λ_max ~610–630 nm) or HPLC with diode-array detection. For reproducibility:

  • Calibrate instruments using triplicate standard curves (1–100 ppm).
  • Validate precision via intra-/inter-day replicates (RSD <5%) and spike-recovery tests (80–120% recovery).
  • Document solvent purity, pH adjustments, and temperature controls to minimize matrix interference .
  • Follow ICH M10 guidelines for bioanalytical method validation, including stability testing under experimental conditions .

Advanced: How can conflicting data on the photodegradation kinetics of C.I. Reactive Blue 10 under UV irradiation be resolved?

Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., light intensity, dissolved oxygen levels). To address this:

  • Standardize irradiation sources using actinometers (e.g., potassium ferrioxalate).
  • Monitor reactive oxygen species (ROS) via ESR spectroscopy to quantify hydroxyl radical contributions.
  • Compare degradation pathways using LC-MS to identify intermediate products and validate pseudo-first-order kinetics models .
  • Conduct sensitivity analyses to assess variability in rate constants due to experimental setups .

Basic: What experimental design principles are critical for studying the covalent binding efficiency of C.I. Reactive Blue 10 to cellulose fibers?

Methodological Answer:

  • Use a factorial design to test variables: pH (9–12), temperature (40–80°C), and electrolyte concentration (10–50 g/L NaCl).
  • Quantify unbound dye via spectrophotometric analysis of wash liquors.
  • Validate fiber-dye bonding using FTIR (C-O-C stretching at 1,020 cm⁻¹) and XPS for elemental sulfur traces .
  • Include negative controls (e.g., non-reactive dyes) to isolate covalent bonding effects .

Advanced: How can computational modeling improve the prediction of C.I. Reactive Blue 10’s reactivity with biomimetic substrates?

Methodological Answer:

  • Apply density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) at the reactive vinyl sulfone group.
  • Validate models using experimental kinetic data from nucleophilic substitution reactions with amino acids (e.g., glycine, lysine).
  • Incorporate solvent effects via COSMO-RS simulations to account for aqueous vs. non-polar environments .
  • Cross-reference with experimental LC-MS/MS data on adduct formation .

Basic: What are the best practices for synthesizing and characterizing C.I. Reactive Blue 10 derivatives for structure-activity studies?

Methodological Answer:

  • Modify the chromophore (anthraquinone) or reactive group (vinyl sulfone) via nucleophilic aromatic substitution.
  • Characterize derivatives using:
    • NMR (¹H/¹³C) for structural confirmation.
    • TLC/HPLC to assess purity (>95%).
    • UV-Vis to confirm λ_max shifts indicative of electronic modifications.
  • Document synthetic yields and side products in supplementary materials .

Advanced: How can researchers address the ecological impact of C.I. Reactive Blue 10 metabolites in wastewater treatment systems?

Methodological Answer:

  • Simulate aerobic/anaerobic degradation using bioreactors inoculated with activated sludge.
  • Track metabolite toxicity via Vibrio fischeri bioluminescence inhibition assays.
  • Employ non-targeted HRMS to identify persistent transformation products.
  • Compare with predictive models (e.g., EPI Suite) to prioritize high-risk metabolites for regulatory review .

Basic: What statistical approaches are recommended for analyzing batch-to-batch variability in C.I. Reactive Blue 10’s dyeing performance?

Methodological Answer:

  • Perform ANOVA on color strength (K/S values) across 5+ production batches.
  • Apply principal component analysis (PCA) to spectral data (360–700 nm) to identify outlier batches.
  • Use control charts (e.g., X-bar, R) to monitor critical parameters (pH, particle size) during synthesis .

Advanced: What mechanistic insights can be gained from studying the pH-dependent aggregation behavior of C.I. Reactive Blue 10?

Methodological Answer:

  • Conduct dynamic light scattering (DLS) to measure hydrodynamic radius changes across pH 3–10.
  • Correlate aggregation with dye exhaustion rates using zeta potential measurements.
  • Model intermolecular interactions via molecular dynamics (MD) simulations, focusing on sulfonate group repulsion .

Basic: How should researchers design a literature review to identify gaps in C.I. Reactive Blue 10’s application to non-textile substrates?

Methodological Answer:

  • Use Boolean search terms (e.g., "Reactive Blue 10 AND (protein functionalization OR cellulose acetate") in Scopus/Web of Science.
  • Screen for studies lacking kinetic data or mechanistic insights.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied substrates (e.g., chitin, silica) .

Advanced: What hybrid experimental-computational strategies can elucidate the role of metal ions in C.I. Reactive Blue 10’s catalytic degradation?

Methodological Answer:

  • Pair Fenton-like reaction experiments (Fe²⁺/H₂O₂) with DFT calculations to map free energy profiles of hydroxyl radical generation.
  • Use ICP-MS to quantify metal leaching and its correlation with degradation efficiency.
  • Validate via quenching experiments (e.g., tert-butanol for •OH scavenging) .

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